Boc-D-Phe-OH

Description

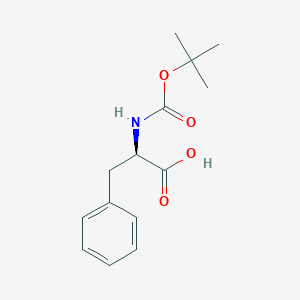

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348469 | |

| Record name | Boc-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18942-49-9 | |

| Record name | N-tert-Butoxycarbonyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18942-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-D-Phe-OH: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) is a pivotal building block in modern peptide synthesis and a compound of significant interest in drug discovery and development. Its D-chiral configuration and the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group make it an essential reagent for the synthesis of peptides with enhanced stability against enzymatic degradation. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols relevant to its application.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] The incorporation of the Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in solution-phase and solid-phase peptide synthesis (SPPS).[2]

Identification and Nomenclature

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | [3] |

| CAS Number | 18942-49-9 | [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Synonyms | N-Boc-D-phenylalanine, Boc-D-phenylalanine | [3] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 265.31 g/mol | [1] |

| Melting Point | 80 - 90 °C | [2] |

| Boiling Point | ~408.52 °C (estimated) | [4] |

| pKa | ~3.88 (predicted) | [4] |

| Optical Rotation | [α]²⁰/D = -25 ± 2° (c=1 in EtOH) | [2] |

Solubility Profile

This compound exhibits good solubility in a range of organic solvents commonly used in peptide synthesis, but it is poorly soluble in water.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |

| Ethanol (EtOH) | Soluble | [4] |

| Methanol (MeOH) | Soluble | [4] |

| Dichloromethane (DCM) | Soluble | [5] |

| Dimethylformamide (DMF) | Soluble | [5] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [5] |

| Water | Insoluble | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O (from both the carbamate and the carboxylic acid), and aromatic C-H functional groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR spectroscopy reveals signals corresponding to the protons of the tert-butyl group, the alpha- and beta-protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring.[6]

-

¹³C-NMR spectroscopy provides signals for all 14 carbon atoms, including the distinct carbonyl carbons of the Boc group and the carboxylic acid.[7]

-

Experimental Protocols

Detailed methodologies for key experimental procedures involving this compound are provided below.

Determination of Melting Point

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]

Determination of Optical Rotation

Principle: As a chiral molecule, this compound rotates the plane of plane-polarized light. The specific rotation is a characteristic physical property.

Methodology:

-

A solution of this compound is prepared at a known concentration (e.g., 1 g/100 mL) in a specified solvent (e.g., ethanol).[2]

-

A polarimeter is calibrated with the pure solvent.

-

The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).

-

The observed angle of rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[9]

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a fundamental reagent in Boc-chemistry-based solid-phase peptide synthesis. The general workflow involves the iterative coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

Caption: General workflow for Boc-strategy solid-phase peptide synthesis.

Boc Group Deprotection Protocol

The removal of the Boc protecting group is a critical step in SPPS, allowing for the elongation of the peptide chain.

Caption: Experimental workflow for the deprotection of the Boc group.

Chemical Stability and Reactivity

The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF). This differential stability is the cornerstone of Boc-based peptide synthesis strategies. The carboxylic acid moiety of this compound can be activated using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate amide bond formation.

Applications in Research and Drug Development

This compound is extensively used in:

-

Peptide Synthesis: As a fundamental building block for the synthesis of peptides with enhanced resistance to proteolysis. The D-configuration hinders recognition by many common proteases.[2]

-

Drug Development: The incorporation of D-amino acids can significantly improve the pharmacokinetic properties of peptide-based drugs, including their in-vivo half-life.[2]

-

Enzyme Inhibitor Design: Used in the synthesis of peptide mimetics and inhibitors that target specific enzyme active sites.

-

Neuroscience Research: Employed in the creation of peptides that interact with receptors in the central nervous system.

This compound is a well-characterized and indispensable tool for chemists and pharmacologists. Its defined physical and chemical properties, coupled with its versatile reactivity, ensure its continued importance in the synthesis of novel peptides and peptidomimetics for a wide range of therapeutic and research applications. This guide provides a foundational understanding of its core characteristics and practical methodologies for its use in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

A Technical Guide to Boc-D-Phe-OH: Properties, Synthesis Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-tert-Butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH), a crucial building block in peptide synthesis and drug discovery. This document outlines its chemical identifiers, physical properties, and detailed experimental protocols for its application, particularly in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Data

This compound is a derivative of the D-isomer of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is vital for controlling the reactivity of the amino group during peptide synthesis, allowing for the sequential and controlled addition of amino acid residues.[1] The Boc group is stable under various conditions but can be readily removed with acids, a key feature in SPPS.[2]

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Identifier | Value | Reference(s) |

| CAS Number | 18942-49-9 | [1][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₄H₁₉NO₄ | [3][4][5][6][8][10][12] |

| Molecular Weight | 265.31 g/mol | [3][4][12][13] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | [12] |

| Synonyms | Boc-D-phenylalanine, (R)-2-tert-Butoxycarbonylamino-3-phenylpropionic acid | [3][9] |

| Appearance | White to off-white powder or fine crystalline powder | [3][4][9] |

| Melting Point | 78 - 90 °C | [3][9][13] |

| Optical Rotation | [α]D²⁰ = -25 ± 2º (c=1 in EtOH) | [3][6] |

| PubChem CID | 637610 | [12] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [6][12] |

| InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | [6][12] |

Experimental Protocols

This compound is a cornerstone of Boc-based solid-phase peptide synthesis (Boc-SPPS). The following sections detail the essential experimental procedures for its use in this methodology.

Boc Protection of D-Phenylalanine

The synthesis of this compound involves the protection of the amino group of D-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride).

Procedure:

-

Dissolve D-phenylalanine in a mixture of 1,4-dioxane and 1(N) sodium hydroxide solution.

-

Stir the mixture vigorously in an ice bath.

-

Slowly add Boc anhydride dropwise to the solution.

-

After the addition is complete, continue stirring the reaction mixture overnight at room temperature.

-

Following the reaction, the mixture is worked up by extraction and acidification to precipitate the this compound product.

-

The crude product can then be purified by recrystallization or column chromatography.[10][14]

General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocol outlines a standard cycle for the incorporation of a Boc-protected amino acid, such as this compound, onto a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling and Preparation:

-

Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[3]

-

Drain the DMF.[3]

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for a short pre-wash (e.g., 5 minutes).[3][15]

-

Drain the solution and add a fresh 50% TFA/DCM solution, agitating the mixture for 20-30 minutes.[3][16] This step removes the Boc protecting group from the N-terminal amino acid of the peptide-resin.[16]

-

Thoroughly wash the resin with DCM, isopropanol (IPA), and then DMF to remove residual TFA and byproducts.[3][15]

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.[16][17] This step is crucial to ensure the availability of the free amine for the subsequent coupling reaction.

-

Wash the resin again with DMF to remove excess base.[5]

4. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU (e.g., 3.9 equivalents) in DMF.[3][6]

-

Add DIPEA (e.g., 6 equivalents) to the solution to pre-activate the amino acid for about 1 minute.[3]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[13] If the test is positive (indicating free amines), a second coupling may be necessary.[3]

-

Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.[3][5]

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage of the Peptide from the Resin

After the final amino acid has been coupled and the terminal Boc group is removed, the synthesized peptide is cleaved from the solid support.

Procedure:

-

The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[15][17] Scavengers, such as p-cresol, are often added to prevent side reactions caused by reactive cations generated during cleavage.[6]

-

After cleavage, the crude peptide is precipitated in cold diethyl ether, washed, and then purified, commonly by high-performance liquid chromatography (HPLC).[6][8]

Applications in Drug Development

This compound is not only a staple in general peptide synthesis but also a key component in the synthesis of specific therapeutic agents.

-

PARP Inhibitors: Boc-protected amino acids are utilized in the synthesis of various inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair.[18][19][20] PARP inhibitors are a significant area of cancer therapy research.[19][20]

-

Beta-Turn Mimetics: this compound can be incorporated into synthetic peptides designed to mimic beta-turns, which are common secondary structures in proteins and are often involved in molecular recognition processes.[21]

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. rsc.org [rsc.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. iris.cnr.it [iris.cnr.it]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Molecular design of peptides. Synthesis, molecular structure and beta-turn II' formation of N-Boc-L-Phe-dehydro-Abu-NH-CH3 in crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Boc Protecting Group in Amino Acid Chemistry

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amino acid functional groups is a cornerstone of successful peptide synthesis and the creation of complex molecular architectures. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group remains a pivotal and widely utilized tool. This in-depth technical guide explores the core features of the Boc protecting group, providing detailed experimental protocols, quantitative data, and visual representations of its chemistry and application.

Core Principles of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality of amino acids.[1] Its utility stems from its stability under a broad range of conditions, including basic and nucleophilic environments, and its straightforward removal under acidic conditions.[2] This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, is a key feature that enables complex, multi-step synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[1]

The introduction of the Boc group is typically achieved through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1] The resulting carbamate effectively masks the nucleophilicity of the amino group, preventing unwanted side reactions during subsequent synthetic steps.[1]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by the specific amino acid, reagents, and reaction conditions. The following tables summarize key quantitative data for these processes.

| Amino Acid | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |

| L-Alanine | (Boc)₂O | Acetone/Water | Et₃N | 4 | 93 | [3] |

| L-Aspartic Acid | (Boc)₂O | Acetone/Water | (CH₃)₃N | 0.5 | 60 | [3] |

| Glycine | (Boc)₂O | Water/Acetone | - | 0.13-0.2 | >95 | [4] |

| Phenylalanine | (Boc)₂O | Water/Acetone | - | 0.13-0.2 | >95 | [4] |

Table 1: Representative Yields for the Boc Protection of Various Amino Acids.

| Deprotection Reagent | Substrate | Solvent | Temperature | Time | Outcome | Reference |

| TFA (25%) | N-Boc amine | DCM | Room Temp | 2 h | Complete Deprotection | [5] |

| 4M HCl in Dioxane | N-Boc amine | Dioxane | Room Temp | 0.5 h | Complete Deprotection | [3] |

| TFA/DCM (1:1) | N-Boc amine | DCM | Room Temp | 0.5 h | Complete Deprotection | [3] |

| HCl (gas, stoichiometric) | N-Boc derivatives | Solvent-free | - | - | Quantitative Deprotection | [6] |

Table 2: Comparison of Common Boc Deprotection Conditions.

Experimental Protocols

General Protocol for the Boc Protection of an Amino Acid

This protocol describes a standard procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

-

Triethylamine (Et₃N, 1.5 equivalents) or another suitable base

-

Dioxane and water (1:1 v/v) or another suitable solvent system

-

Ethyl acetate

-

5% Citric acid solution

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer twice with ethyl acetate to remove any unreacted Boc anhydride and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the Boc-protected amino acid. Further purification can be achieved by crystallization.

General Protocol for the Acid-Catalyzed Deprotection of a Boc-Protected Amino Acid

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected amino acid (1.0 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amino acid (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (e.g., in a 1:1 ratio with DCM) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[7]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[7]

-

Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the Boc protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Unseen Half: A Technical Guide to the Biological Significance of D-Amino Acids in Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the canonical protein world is constructed almost exclusively from L-amino acids, a fascinating and functionally significant realm of peptides incorporates their mirror-image counterparts, D-amino acids. The inclusion of these non-canonical residues imparts profound changes to peptide structure, stability, and biological activity. This technical guide delves into the core biological significance of D-amino acids in peptides, offering a comprehensive overview of their natural occurrence, diverse functions, and escalating importance in therapeutic drug development. We provide a detailed examination of the enhanced proteolytic resistance, altered receptor interactions, and novel therapeutic opportunities offered by D-amino acid-containing peptides (DAACPs). This guide is designed to be a practical resource, replete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers in harnessing the unique properties of these intriguing biomolecules.

Introduction: Beyond the L-Stereotypy

For decades, D-amino acids were largely considered biological curiosities, primarily found in the cell walls of bacteria and in a few esoteric natural products.[1][2] However, advancements in analytical techniques have unveiled their widespread presence and critical roles in multicellular organisms, from venomous cone snails to humans.[3][4][5] The deliberate, post-translational incorporation of D-amino acids into ribosomally synthesized peptides, or their direct inclusion via non-ribosomal peptide synthesis, is a key evolutionary strategy to generate structural and functional diversity.[6][7]

The primary and most exploited advantage of incorporating D-amino acids into peptides is the dramatic increase in their resistance to enzymatic degradation.[8][9][10] Proteases, the enzymes responsible for peptide and protein turnover, are exquisitely stereospecific for L-amino acid substrates. The presence of a D-amino acid residue can render a peptide bond partially or completely resistant to cleavage, thereby significantly extending the peptide's in vivo half-life.[11][12] This enhanced stability is a cornerstone of their therapeutic potential.

Quantitative Insights: The D-Amino Acid Advantage in Numbers

The substitution of L-amino acids with their D-enantiomers can lead to substantial improvements in the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize quantitative data from various studies, highlighting the impact of D-amino acid incorporation on peptide stability and biological activity.

Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides

| Peptide/Analog | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability | Reference(s) |

| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 | [13] |

| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 | [13] |

| [K4(Tam),F7, P34]-pNPY Analogues | N/A (Comparison of different peptides) | Human blood plasma | 43.5 hours | 3.2 hours | 13.6 | [13] |

| Polybia-MPI vs. D-MPI | All D-amino acids | Trypsin and Chymotrypsin (2 mg/ml) for 6h | Retained antimicrobial activity | Total inhibition of antimicrobial activity | N/A | [14] |

| Ranalexin vs. Danalexin | All D-amino acids | Not specified | Superior in vivo biodistribution | Poor pharmacokinetics | N/A | [15] |

| GnRH Analog | Single D-amino acid substitution | Human Serum | 58 ± 4% remaining at 48h | Not detectable after 2h | Significant | [16] |

Table 2: Comparative Biological Activity of L- vs. D-Amino Acid-Containing Peptides (Antimicrobial) a

| Peptide | Target Organism | MIC (L-Peptide) (µM) | MIC (D-Peptide) (µM) | Reference(s) |

| Polybia-MPI | E. coli | 8 | 8 | [14] |

| S. aureus | 16 | 16 | [14] | |

| C. albicans | 8 | 8 | [14] | |

| Polybia-CP | S. aureus | 16-64 | 8-32 | [1] |

| E. coli | 16-64 | 8-32 | [1] | |

| Ascaphin-8 Analogues | Gram-positive and Gram-negative bacteria | Retained MIC values with single D-lysine substitutions | Retained MIC values | [17] |

| Lactococcin G | Lactococcus lactis | 1 (relative) | >10,000 (for some combinations) | [18] |

a Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 3: Comparative Biological Activity of L- vs. D-Amino Acid-Containing Peptides (Anticancer)

| Peptide/Analog | Cancer Cell Line | IC50 (L-Peptide) (µM) | IC50 (D-Peptide) (µM) | Reference(s) |

| Melittin | RAW 264.7 | Similar | Similar | [19] |

| Brevinin-2DYd | A549 (Lung) | N/A | 2.975 | [20] |

| Ranatuerin-2Lb | A549 (Lung) | N/A | 15.32 | [20] |

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Key Biological Roles and Therapeutic Applications

The incorporation of D-amino acids into peptides has significant implications across various biological contexts and therapeutic areas.

Antimicrobial Peptides (AMPs)

D-amino acids are frequently found in naturally occurring antimicrobial peptides and are a common strategy in the de novo design of synthetic AMPs.[17][21] The primary advantage is the enhanced resistance to bacterial and host proteases, which are often a defense mechanism of pathogenic bacteria.[22] In many cases, the D-enantiomers of AMPs retain their full antimicrobial activity, suggesting that their mechanism of action, often involving direct interaction with the bacterial membrane, is not strictly dependent on chiral recognition by a receptor.[1][14]

Anticancer Peptides (ACPs)

Similar to AMPs, the therapeutic potential of anticancer peptides is often limited by their poor in vivo stability. The introduction of D-amino acids can significantly improve their stability and bioavailability.[23][24] Some D-amino acid-containing ACPs have shown potent activity against various cancer cell lines, with some studies indicating that they can retain or even enhance the cytotoxicity towards cancer cells while exhibiting low toxicity to normal cells.[11][25]

Neurobiology and Signaling

D-amino acids, particularly D-serine and D-aspartate, are now recognized as important signaling molecules in the mammalian central nervous system.[6][26] They act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[27][28] Dysregulation of D-amino acid metabolism has been implicated in various neurological and psychiatric disorders, making the enzymes involved in their synthesis and degradation potential therapeutic targets.[9][29]

The following diagram illustrates the signaling pathway of D-serine at a glutamatergic synapse.

Drug Development and Clinical Applications

The enhanced stability and potential for improved efficacy have made D-amino acid-containing peptides attractive candidates for drug development. Several D-peptide drugs are currently in clinical trials for a range of indications, including cancer and neurological disorders.[9][26] The "mirror-image" phage display technology has emerged as a powerful tool for the discovery of D-peptides that can bind to natural L-protein targets with high affinity and specificity.[30]

Experimental Methodologies

The study and application of D-amino acid-containing peptides require a specialized set of experimental techniques. This section provides an overview of key protocols.

Synthesis of D-Amino Acid-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides, including those containing D-amino acids. The following is a generalized protocol for Fmoc-based SPPS.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a D-Amino Acid-Containing Peptide

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either L- or D-isomer) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[31][32]

The following diagram outlines the general workflow for solid-phase peptide synthesis.

Assessing Proteolytic Stability

A key characteristic of D-amino acid-containing peptides is their enhanced resistance to proteolysis. This can be quantified using various in vitro assays.

Experimental Protocol: In Vitro Protease Degradation Assay

-

Peptide and Protease Preparation: Prepare stock solutions of the L- and D-amino acid-containing peptides of known concentration. Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, proteinase K, or human serum) in a suitable buffer.

-

Incubation: Incubate the peptides with the protease solution at a specific ratio (e.g., 100:1 substrate to enzyme) at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent, such as TFA or by heat inactivation.

-

Analysis: Analyze the amount of remaining intact peptide in each aliquot using RP-HPLC. The peak area of the intact peptide is integrated and compared to the time zero sample.

-

Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life of the peptides.[33][34]

Structural Analysis using Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. The incorporation of D-amino acids can influence the peptide's conformation.

Experimental Protocol: Circular Dichroism Spectroscopy of Peptides

-

Sample Preparation: Prepare solutions of the L- and D-amino acid-containing peptides in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-1 mg/mL). The buffer should be transparent in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.

-

Blank Measurement: Record a baseline spectrum of the buffer alone in a quartz cuvette with a defined path length (e.g., 1 mm).

-

Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

-

Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (in millidegrees) to molar ellipticity.

-

Spectral Analysis: Analyze the resulting CD spectrum to determine the secondary structural content (e.g., α-helix, β-sheet, random coil) of the peptide. An L-peptide with a right-handed α-helical structure will show a mirror-image CD spectrum compared to its D-enantiomer, which will form a left-handed α-helix.[8][14][35]

Identification and Quantification by Mass Spectrometry

Mass spectrometry is an indispensable tool for the characterization of D-amino acid-containing peptides.

Experimental Protocol: LC-MS/MS Analysis of D-Amino Acid-Containing Peptides

-

Sample Preparation: Prepare the peptide sample, which may involve purification by HPLC followed by enzymatic digestion if analyzing a larger protein.

-

Liquid Chromatography (LC) Separation: Separate the peptides using a reverse-phase LC column. The retention time of a D-amino acid-containing peptide may differ from its L-enantiomer.

-

Mass Spectrometry (MS) Analysis: Introduce the eluting peptides into a mass spectrometer. The mass-to-charge ratio (m/z) of the peptide is determined. Since D- and L-amino acids have the same mass, the parent ion mass will be identical for stereoisomers.

-

Tandem Mass Spectrometry (MS/MS) Fragmentation: Select the parent ion of interest and subject it to fragmentation (e.g., by collision-induced dissociation).

-

Fragment Ion Analysis: Analyze the resulting fragment ions to determine the amino acid sequence. While the fragment masses will be the same for stereoisomers, the relative intensities of the fragment ions can sometimes differ, providing clues to the presence of a D-amino acid.

-

Chiral Amino Acid Analysis: For definitive identification and localization of D-amino acids, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent and analyzed by LC-MS or gas chromatography-mass spectrometry (GC-MS).[3][15][36]

Future Perspectives and Conclusion

The field of D-amino acid-containing peptides is rapidly expanding, driven by a deeper understanding of their biological roles and the development of innovative technologies for their discovery and synthesis. The ability to rationally design peptides with enhanced stability and tailored biological activities opens up new avenues for the development of next-generation therapeutics. As our knowledge of the "D-proteome" grows, we can expect to see an increasing number of D-amino acid-containing peptides entering clinical development and ultimately benefiting patients.

References

- 1. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 2. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Italia) [shimadzu.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. americanpeptidesociety.org [americanpeptidesociety.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 16. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia | MDPI [mdpi.com]

- 30. chemrxiv.org [chemrxiv.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. commons.emich.edu [commons.emich.edu]

- 33. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 34. biorxiv.org [biorxiv.org]

- 35. creative-biostructure.com [creative-biostructure.com]

- 36. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Protected Amino Acids in Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in synthetic organic chemistry, particularly in the realm of peptide synthesis. We will delve into the core principles of Boc protection and deprotection, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Introduction to the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group predominantly used for the temporary protection of the α-amino group of amino acids.[1] Its stability under neutral and basic conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in the stepwise assembly of peptides.[][3] This strategy was foundational in the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield.[4] While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has gained prominence, Boc chemistry remains fundamental and is widely applied, especially for specific sequences or large-scale synthesis.[4][5]

The key advantages of the Boc protecting group include:

-

Acid Lability : The Boc group is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA), while remaining stable to many other reagents.[4][6]

-

Stability : It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[5][7]

-

Crystallinity : Most Boc-protected amino acids are crystalline solids, which facilitates their purification and long-term storage.[4]

-

Ease of Introduction : The protection reaction is generally high-yielding and straightforward.[7]

The Chemistry of Protection and Deprotection

N-Boc Protection Mechanism

The most common method for introducing the Boc group onto the α-amino group of an amino acid is through a reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[5][7] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[6][8] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[6] This unstable intermediate subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[8] The reaction is typically performed in the presence of a base, such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP), although it can proceed without a base.[5][9][10]

Caption: General workflow for the N-Boc protection of an amino acid.

N-Boc Deprotection Mechanism

The removal of the Boc group is an acid-catalyzed hydrolysis that leverages the stability of the resulting tert-butyl cation.[6][11] The process is typically achieved using a strong acid such as trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[10][12] The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[6] This is followed by the cleavage of the carbon-oxygen bond, which releases the stable tert-butyl cation and a carbamic acid intermediate.[6][11] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its ammonium salt) and carbon dioxide.[6][10]

The generated tert-butyl cation is a potent electrophile and can cause side reactions by alkylating nucleophilic residues like Tryptophan or Methionine.[13][14] To prevent this, "scavengers" such as anisole, thioanisole, or dithioethane (DTE) are often added to the deprotection solution.[10][12][13]

Caption: Acid-catalyzed deprotection mechanism for a Boc-protected amine.

Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach to SPPS.[4] In this method, the temporary Nα-Boc group is removed with TFA, while more permanent benzyl-based protecting groups on the amino acid side chains are retained until the final cleavage step, which requires a very strong acid like anhydrous hydrogen fluoride (HF).[4][13]

A typical cycle in Boc-SPPS involves the following steps:

-

Deprotection : The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA in DCM (typically 25-50%).[1][4][12]

-

Neutralization : The resulting ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA), in DCM.[13][14]

-

Coupling : The next incoming N-Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU, HATU) and added to the resin to form the new peptide bond.[4][15]

-

Washing : The resin is thoroughly washed with solvents like DCM and isopropanol (IPA) to remove excess reagents and byproducts before the next cycle begins.[12][]

This cycle is repeated until the desired peptide sequence is assembled.[]

Caption: A single iterative cycle in Boc-based solid-phase peptide synthesis.

Quantitative Data

The efficiency of both the protection and deprotection steps, as well as the coupling reactions in SPPS, is critical for the overall yield and purity of the final peptide.

Table 1: Typical Conditions and Yields for N-Boc Protection of Amino Acids

| Amino Acid | Reagent | Base | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Glycine | (Boc)₂O | NaOH / NaHCO₃ | Water / Dioxane | Room Temp, 4-8h | >90% | [17] |

| Alanine | (Boc)₂O | Triethylamine | Dioxane / Water | Room Temp, 12h | High | [7] |

| Phenylalanine | (Boc)₂O | DMAP | Acetonitrile | Room Temp, 6h | High | [10] |

| Various Amines | (Boc)₂O | None | Water | Room Temp | High |[7][10] |

Table 2: Conditions for Boc Deprotection and Final Cleavage

| Step | Reagent | Scavenger (if needed) | Conditions | Purpose | Reference |

|---|---|---|---|---|---|

| Nα-Deprotection (SPPS) | 25-50% TFA in DCM | Anisole, DTE (for Trp, Met, Cys) | Room Temp, 20-30 min | Removal of temporary N-terminal Boc group | [4][12] |

| Final Cleavage (Boc/Bzl) | Anhydrous HF | Anisole, p-cresol | 0°C, 1-2 hours | Cleavage from resin & side-chain deprotection | [12][15] |

| Alternative Deprotection | HCl in Dioxane/Methanol | None | Room Temp | Milder alternative to TFA for some substrates | [][10] |

| Selective Deprotection | AlCl₃ | None | Varies | Cleavage of N-Boc in presence of other groups |[10] |

Experimental Protocols

Protocol 1: General N-Boc Protection of Glycine

This protocol describes a standard procedure for the protection of the amino acid glycine using Boc anhydride.[17]

-

Preparation : In a reaction flask, dissolve 18.1g of L-glycine in 100ml of water with stirring.

-

Basification : Adjust the solution to be alkaline (pH ≥ 10) by adding a sodium hydroxide or sodium bicarbonate solution.[17]

-

Reaction : Add 25g of di-tert-butyl dicarbonate ((Boc)₂O) in portions over several hours while maintaining the pH and temperature. Continue stirring for 4-8 hours.

-

Workup (Extraction) :

-

Isolation :

-

Purification : Evaporate the solvent under reduced pressure to yield the crude product. Recrystallization or column chromatography can be performed if further purification is needed.

Protocol 2: A Single Cycle of Boc-SPPS (Manual)

This protocol outlines a single cycle for adding one amino acid to a peptide-resin using the Boc strategy.[12] (Assumes a starting scale of 1g of peptide-resin).

-

Resin Swelling : Swell the peptide-resin in 10 mL of dichloromethane (DCM) in a suitable reaction vessel for 30 minutes.

-

Pre-wash : Drain the solvent and add 10 mL of a 50% TFA in DCM solution. Stir for 5 minutes.[12]

-

Boc Deprotection : Drain the pre-wash solution. Add another 10 mL of 50% TFA/DCM and stir for 20-25 minutes. If the sequence contains Trp, Met, or Cys, add a scavenger like 0.5% DTE to the TFA solution.[12][13]

-

Washing : Drain the deprotection solution. Wash the resin thoroughly as follows:

-

2 x 10 mL DCM

-

2 x 10 mL Isopropanol (IPA)

-

2 x 10 mL DCM

-

-

Neutralization : Add 10 mL of a 10% diisopropylethylamine (DIEA) in DCM solution and stir for 2 minutes. Repeat this step once more.[12]

-

Washing : Wash the resin thoroughly with DCM (e.g., 5 x 10 mL) to remove all traces of DIEA.

-

Amino Acid Coupling :

-

In a separate vial, activate the next Boc-protected amino acid (e.g., 4 equivalents) using a suitable coupling reagent like DIC/HOAt or HATU in DMF.[15]

-

Add the activated amino acid solution to the neutralized resin.

-

Stir the reaction for 1-2 hours at room temperature.

-

-

Washing : Drain the coupling solution and wash the resin with DMF and DCM to remove any unreacted reagents. The resin is now ready for the next cycle, starting again at Step 2.

Protocol 3: Final Peptide Cleavage from Resin (HF Cleavage)

This procedure requires specialized equipment and extreme caution due to the hazardous nature of anhydrous hydrogen fluoride (HF).

-

Preparation : Dry the fully assembled peptide-resin thoroughly under vacuum.[1]

-

Apparatus Setup : Place the dried resin into the reaction vessel of a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 10% p-cresol or anisole).[15]

-

HF Condensation : Cool the reaction vessel to -78°C (dry ice/acetone bath) and carefully distill anhydrous liquid HF into the vessel.

-

Cleavage Reaction : Stir the mixture at approximately 0°C for 1-2 hours.[1]

-

HF Removal : Remove the HF by vacuum evaporation.

-

Peptide Precipitation : Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Purification : Wash the precipitated peptide with cold ether, dissolve it in a suitable solvent (e.g., aqueous acetic acid), and lyophilize to obtain the crude peptide product, which can then be purified by HPLC.[1]

Conclusion

The Boc protecting group remains a powerful and relevant tool in organic synthesis, particularly for the construction of peptides. Its unique acid lability provides an orthogonal protection strategy when paired with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups.[5] A thorough understanding of the mechanisms, reaction conditions, and potential side reactions associated with Boc chemistry is essential for researchers in drug discovery and development to successfully synthesize complex peptide-based molecules.[11]

References

- 1. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. genscript.com [genscript.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. rsc.org [rsc.org]

- 17. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

Boc-D-Phe-OH: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Boc-D-Phe-OH (N-(tert-Butoxycarbonyl)-D-phenylalanine), a derivative of the amino acid D-phenylalanine widely utilized in peptide synthesis and pharmaceutical research. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is imperative to handle all laboratory chemicals with appropriate caution.[1] This guide summarizes key safety data, outlines handling procedures, and provides protocols for managing potential exposure and spills.

Physicochemical and Toxicological Data

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 265.30 g/mol | [1][3][4] |

| Appearance | White powder or fine crystalline powder | [2][5] |

| Melting Point | 80 - 90 °C | [2][6] |

| Optical Rotation | [α]20/D −25±1°, c = 1% in ethanol | [3][7] |

| Storage Temperature | 2-8°C | [3][5][7] |

| Water Solubility | Insoluble | [5] |

| Purity | ≥ 99% | [2] |

Table 2: Toxicological Data Summary

| Endpoint | Result | Reference |

| Acute Toxicity | No data available | [1][8][9] |

| Skin Corrosion/Irritation | No data available; may cause skin irritation | [1][9] |

| Serious Eye Damage/Irritation | May cause eye irritation | [1][9] |

| Respiratory or Skin Sensitization | No data available | [1][8][9] |

| Germ Cell Mutagenicity | No data available | [1][8][9] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [1] |

| Reproductive Toxicity | No data available | [1][8][9] |

Hazard Identification and Safety Precautions

While not classified as hazardous under Regulation (EC) No. 1272/2008, this compound may cause irritation upon contact with the skin, eyes, or respiratory tract.[1][8][9] Ingestion may also be harmful.[1][8][9] Therefore, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

-

Eye Protection: Use safety glasses with side shields or goggles tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]

-

Body Protection: Wear a laboratory coat. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

-

Respiratory Protection: Under normal use and with adequate ventilation, respiratory protection is not typically required.[1] If dust is generated, a dust mask (e.g., N95) may be appropriate.[3][7]

Handling and Storage:

-

Handling: Avoid contact with skin and eyes.[8] Avoid formation of dust and aerosols.[8][9] Provide appropriate exhaust ventilation at places where dust is formed.[1][8][9]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][8][9] Keep the container tightly closed.[1][8][9] Recommended storage temperature is between 2-8°C.[3][5][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][9]

Experimental Protocols

General Procedure for Safe Weighing and Handling of this compound

This protocol outlines the steps for safely weighing and preparing solutions of this compound to minimize exposure.

References

- 1. globechemie.com [globechemie.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]

- 4. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

A Comprehensive Technical Guide to Boc-D-Phe-OH: Sourcing, Quality Control, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information for researchers and professionals on the procurement and utilization of N-tert-Butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH), a critical building block in peptide synthesis and drug development. This document outlines key suppliers, purchasing considerations, detailed experimental protocols for quality control, and its application in modulating significant signaling pathways.

Sourcing and Procurement of this compound

The selection of a reliable supplier for this compound is paramount to ensure the quality and reproducibility of research outcomes. A variety of chemical suppliers offer this compound with different purity grades and in various quantities. Below is a comparative summary of offerings from several reputable vendors.

Data Presentation: Supplier and Purchasing Information

| Supplier | Catalog Number (Example) | Purity Specification | Available Quantities | Price Range (USD) |

| Chem-Impex | 02431 | ≥ 99% (HPLC) | 5g, 25g, 100g, 250g, 1kg | $18.50 - $814.90 |

| Sigma-Aldrich | 15484 | ≥ 99.0% (TLC) | 5g, 25g | Not explicitly listed |

| Bachem | 4017455 | Not specified | 25g, 100g | ~$155 - $450 (converted from CHF) |

| MedchemExpress | HY-W010041 | Not specified | 25g | $25 |

| P3 BioSystems | Not specified | Not specified | Not specified | Not specified |

| Aapptec Peptides | DAA104 | Not specified | Not specified | Not specified |

| ChemicalBook | CB0397472 | 98%, 99% | Inquire for bulk | Varies by supplier |

Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Purity determination methods are indicated where available.

Experimental Protocols

Detailed and validated protocols are crucial for the successful application of this compound in research and development. The following sections provide methodologies for the synthesis and quality control of this compound.

Synthesis of this compound

A general and widely used method for the N-tert-butoxycarbonylation of D-phenylalanine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

Materials:

-

D-Phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Dioxane and Water (or other suitable solvent systems like tert-butyl alcohol/water)

-

Pentane or Hexane

-

Ethyl acetate

-

Potassium hydrogen sulfate (KHSO₄) solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide or sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in dioxane or another suitable organic solvent to the amino acid solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the reaction mixture with pentane or hexane to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 using a cold potassium hydrogen sulfate solution. This will precipitate the this compound.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in sensitive applications like peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy:

-

Acquire a standard 1D proton NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

~3.1 ppm (multiplet, 2H): Methylene protons (β-CH₂) of the phenylalanine side chain.

-

~4.5 ppm (multiplet, 1H): Alpha-proton (α-CH) of the phenylalanine backbone.

-

~5.0 ppm (broad singlet, 1H): Amide proton (NH) of the Boc group.

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

-

~10.0 ppm (broad singlet, 1H): Carboxylic acid proton (COOH).

-

¹³C NMR Spectroscopy:

-

Acquire a standard 1D proton-decoupled carbon NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

~28 ppm: Carbon atoms of the methyl groups of the Boc protecting group.

-

~38 ppm: Beta-carbon (β-C) of the phenylalanine side chain.

-

~54 ppm: Alpha-carbon (α-C) of the phenylalanine backbone.

-

~80 ppm: Quaternary carbon of the Boc protecting group.

-

~127-130 ppm: Carbon atoms of the aromatic ring.

-

~136 ppm: Quaternary carbon of the aromatic ring.

-

~155 ppm: Carbonyl carbon of the Boc protecting group.

-

~175 ppm: Carbonyl carbon of the carboxylic acid.

-

Application in Drug Discovery: Signaling Pathways and Experimental Workflows

This compound is a valuable building block for the synthesis of peptides with modified properties, such as increased stability against enzymatic degradation. Peptides containing D-amino acids are of significant interest in drug discovery for their potential to modulate various signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) and Mitogen-Activated Protein Kinases (MAPKs).[2][3]

Mandatory Visualization:

The workflow diagram above illustrates the logical progression from sourcing this compound to its application in biological assays. Each step involves critical decision points and quality control measures to ensure the integrity of the final research data.

Incorporating D-amino acids like D-phenylalanine can alter the conformation and binding properties of peptides, potentially converting an agonist into an antagonist or enhancing its binding affinity to a target receptor.[4] A common target for such modified peptides are GPCRs, which play a crucial role in a multitude of physiological processes.

The diagram above illustrates a hypothetical mechanism where a peptide containing D-phenylalanine acts as an antagonist to a G-protein coupled receptor (GPCR). By binding to the receptor, the peptide prevents the conformational change necessary for the activation of the intracellular G-protein, thereby inhibiting the downstream signaling cascade and the subsequent cellular response. This highlights the potential of using this compound in designing potent and specific modulators of cellular signaling for therapeutic purposes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Peptides as signaling inhibitors for mammalian MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Boc-D-Phe-OH in Modern Peptidomimetic Design: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a frontier in therapeutic development, offering the high specificity of peptides with the enhanced pharmacological properties of small molecules. A critical component in this design landscape is the strategic incorporation of non-canonical amino acids. This technical guide provides an in-depth exploration of the role of N-α-(tert-Butoxycarbonyl)-D-phenylalanine (Boc-D-Phe-OH), a chiral building block that imparts significant advantages in peptidomimetic design. We will dissect its fundamental contributions to proteolytic stability, receptor affinity, and overall therapeutic potential. This document furnishes detailed experimental protocols, quantitative comparative data, and visual workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction: The Challenge of Peptide Therapeutics and the D-Amino Acid Solution

Native peptides, despite their exquisite biological specificity, are often poor drug candidates due to their rapid degradation by endogenous proteases and peptidases.[1] These enzymes exhibit high stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids, the exclusive proteinogenic building blocks utilized by the ribosome.[1] The core strategy to overcome this limitation is the introduction of "unnatural" elements that disrupt enzymatic recognition.

The incorporation of D-amino acids, such as D-phenylalanine, is a cornerstone of this strategy.[1][2][3] By introducing a D-configured amino acid, the peptide backbone's stereochemistry is altered at a critical point, hindering its ability to fit into the active site of proteases.[1] This modification confers significant resistance to enzymatic cleavage, thereby enhancing metabolic stability and prolonging the in vivo half-life of the peptide therapeutic.[1][2][4] this compound serves as a readily available, protected building block for introducing this strategic D-phenylalanine residue during solid-phase peptide synthesis (SPPS).

Beyond stability, the stereochemistry of an amino acid is vital for its interaction with target receptors. The presentation of a D-phenylalanine residue can lead to profound changes in the peptidomimetic's three-dimensional structure, potentially altering binding affinity, selectivity, and even switching a molecule from an agonist to an antagonist.[5]

Core Contributions of this compound in Peptidomimetic Design

The utility of this compound in peptidomimetic design can be categorized into two primary areas of impact:

2.1. Enhancement of Pharmacokinetic Properties:

-

Proteolytic Resistance: The primary and most well-documented advantage is the significant increase in resistance to degradation by proteases.[1] This directly translates to a longer plasma half-life, a critical attribute for reducing dosing frequency and maintaining therapeutic concentrations.[1][4]

-

Improved Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides incorporating D-amino acids can exhibit improved oral and systemic bioavailability.

2.2. Modulation of Pharmacodynamic Properties:

-

Altered Receptor Affinity and Selectivity: The change in stereochemistry can lead to novel interactions with the target receptor. This can either increase or decrease binding affinity (Ki) or inhibitory concentration (IC50).[6][7] In some cases, as seen with certain gonadotropin-releasing hormone (GnRH) analogs, the introduction of a D-Phe residue has been shown to significantly improve receptor binding affinity.[7]

-

Conformational Constraint: The D-amino acid can induce specific secondary structures, such as β-turns, which can lock the peptidomimetic into a bioactive conformation that is more favorable for receptor binding.

Quantitative Data Presentation: The Impact of D-Amino Acid Substitution

The following tables summarize quantitative data from various studies, illustrating the tangible benefits of incorporating D-amino acids in peptidomimetic design.

Table 1: Comparative Receptor Binding Affinities

This table showcases the effect of D-amino acid incorporation on the binding affinity of peptidomimetics for their target receptors.

| Peptide/Peptidomimetic | Target Receptor | Modification | Binding Affinity (IC50/Ki) | Fold Change vs. L-Analog | Reference |

| DOTA-Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | L-amino acid backbone | 36.1 nM | - | [7] |

| DOTA-Ahx-D-Phe -(D-Lys⁶-GnRH) | GnRH Receptor | Introduction of D-Phe | 7.6 nM | ~4.7x Increase | [7] |

| DOTA-D-Phe -Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | Introduction of D-Phe | 16.3 nM | ~2.2x Increase | [7] |

| Apelin-13 (Ape13) | Apelin Receptor | Phe¹³ (L-isomer) | 0.7 nM | - | [6] |

| [d-Phe¹³]Ape13 | Apelin Receptor | Phe¹³ → d-Phe¹³ | Loss of affinity | Decrease | [6] |

| [d-Tic¹³]Ape13 | Apelin Receptor | Phe¹³ → d-Tic¹³ (constrained D-analog) | 0.07 nM | 10x Increase | [6] |

Note: The data for Apelin-13 illustrates that while a simple D-Phe substitution can sometimes decrease affinity, a constrained D-analog (d-Tic) can dramatically enhance it, highlighting the nuanced role of stereochemistry and conformation.[6]

Table 2: Illustrative Metabolic Stability Comparison

This table provides an extrapolated comparison of the expected metabolic stability of a hypothetical peptide when an L-amino acid is substituted with its D-enantiomer, based on widely observed experimental outcomes.[1]

| Peptide | Environment | Half-Life (t½) | Rationale for Improvement | Reference Principle |

| L-pAF-Peptide X (Hypothetical) | Human Plasma | ~10 minutes | Susceptible to protease cleavage | [1] |

| D-pAF-Peptide X (Hypothetical) | Human Plasma | > 240 minutes | D-amino acid hinders protease recognition | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of a peptidomimetic containing a this compound-derived residue, and a protocol for assessing its stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry

This protocol describes the manual synthesis of a target peptide incorporating a D-phenylalanine residue.

-

Resin Preparation:

-

Place 100 mg of Rink Amide resin in a suitable SPPS reaction vessel.

-

Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour. After swelling, drain the DMF.[8]

-

-

Fmoc-Deprotection (First Amino Acid):

-

Add 8 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the resin's linker.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[9]

-

-

Amino Acid Coupling (e.g., this compound):

-

In a separate vial, dissolve the protected amino acid (e.g., Fmoc-L-Ala-OH, 3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it. The solution may turn slightly yellow.[8]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for at least 2 hours at room temperature.

-

To confirm reaction completion, perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete coupling.[8]

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence, using This compound (or more commonly in this strategy, Fmoc-D-Phe-OH) at the desired position.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

-

Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[10]

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.[9]

-

Protocol 2: Peptide Purification and Characterization

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm and 280 nm).[11][12]

-

-

Characterization:

-

Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95%).

-

Confirm the identity and molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11]

-

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the synthesized peptide in a biologically relevant matrix.

-

Preparation:

-

Prepare a stock solution of the purified peptide (e.g., 10 mM in DMSO).

-

Thaw frozen human plasma in a 37°C water bath and pre-warm it.[13]

-

-

Incubation:

-

Time-Point Sampling and Quenching:

-